3-amino-2-hydroxy-N-methylpropanamide hydrochloride
Overview
Description
3-amino-2-hydroxy-N-methylpropanamide hydrochloride is a chemical compound with the molecular formula C4H10N2O2 and a molecular weight of 154.6 . It is a solid substance and is also known by its IUPAC name, 3-amino-N-(2-hydroxyethyl)-N-methylpropanamide hydrochloride .
Molecular Structure Analysis
The InChI code for 3-amino-2-hydroxy-N-methylpropanamide hydrochloride is 1S/C4H10N2O2.ClH/c1-6-4(8)3(7)2-5;/h3,7H,2,5H2,1H3,(H,6,8);1H . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the types of bonds between them.Physical And Chemical Properties Analysis
3-amino-2-hydroxy-N-methylpropanamide hydrochloride is a solid substance . It has a molecular weight of 154.6 . The compound’s InChI code provides additional information about its chemical structure .Scientific Research Applications
Enzymatic Selectivity and Hydrolysis
- A study demonstrated the S-enantioselective hydrolysis of 3,3,3-trifluoro-2-hydroxy-2-methylpropanamide by an amidase from Arthrobacter sp., yielding (S)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid. This enzymatic process highlights the potential application of this compound in chiral synthesis and biocatalysis (Fuhshuku et al., 2015).
Synthesis of Derivatives
- Research has been conducted on synthesizing derivatives of 3-amino-2-hydroxy-N-methylpropanamide, such as 3-amino-3-vinylpropanoic acid, leading to the creation of 4-amino-5-hydroxy-4,5-dihydrofuran-2-one hydrochloride. These synthetic pathways are crucial for developing new compounds with potential pharmaceutical applications (Cheung & Shoolingin‐Jordan, 1997).
Microbial Hydrolysis for Enantiomer Preparation
- Shinella sp. and Arthrobacter sp. were identified as microorganisms capable of enantioselective hydrolysis of 3,3,3-trifluoro-2-hydroxy-2-methylpropanamide, demonstrating the compound's utility in microbiological processes to obtain specific enantiomers of 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid (Fuhshuku et al., 2014).
Chemoselective Reactions
- The chemoselective reactivity of N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide with electrophiles has been studied, highlighting the compound's versatility in organic synthesis and the creation of diverse chemical structures (Hajji et al., 2002).
One-Pot Synthesis Methodologies
- A one-pot synthesis method for enantiopure (R)-2-amino-3,3,3-trifluoro-2-methyl-N-phenylpropanamide derivatives was developed, emphasizing the compound's role in streamlined and efficient synthetic processes (Li et al., 2013).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Relevant Papers Unfortunately, the search results do not provide specific references to peer-reviewed papers related to 3-amino-2-hydroxy-N-methylpropanamide hydrochloride . For more detailed information, a more targeted literature search may be necessary.
properties
IUPAC Name |
3-amino-2-hydroxy-N-methylpropanamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2.ClH/c1-6-4(8)3(7)2-5;/h3,7H,2,5H2,1H3,(H,6,8);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEHAEUNDNLORNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(CN)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-2-hydroxy-N-methylpropanamide hydrochloride | |
CAS RN |
1803606-13-4 | |
Record name | 3-amino-2-hydroxy-N-methylpropanamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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